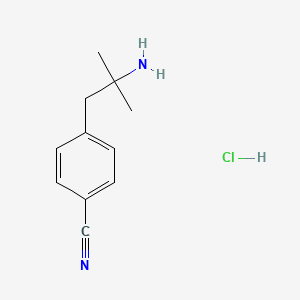

4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H15ClN2 and a molecular weight of 210.71 g/mol . It is known for its role as a potent and selective inhibitor of the mitogen-activated protein kinase kinase (MEK) pathway . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

The synthesis of 4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride involves several steps. One common method includes the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the amino and methyl groups . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like tetrabutylammonium bromide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its effects on cellular pathways, particularly the MEK pathway.

Industry: The compound is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride involves its inhibition of the MEK pathway. This pathway is crucial for cell signaling and proliferation. By inhibiting MEK, the compound can interfere with the growth and survival of cancer cells, making it a potential candidate for cancer therapy. The molecular targets include MEK1 and MEK2, and the pathways involved are primarily related to cell growth and apoptosis.

Comparación Con Compuestos Similares

4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride can be compared with other MEK inhibitors such as trametinib and selumetinib. While all these compounds inhibit the MEK pathway, this compound is unique due to its specific molecular structure and potency. Similar compounds include:

Trametinib: Another MEK inhibitor used in cancer therapy.

Selumetinib: Known for its use in treating certain types of cancer.

Cobimetinib: Another MEK inhibitor with a different molecular structure but similar therapeutic applications.

Actividad Biológica

4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride, also known as (R)-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride, is a chiral compound that has garnered attention in various fields of biological research due to its structural characteristics and potential pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

The compound features a benzonitrile moiety attached to a branched alkyl chain with an amino group. This unique structure is believed to facilitate interactions with biological targets such as enzymes and receptors, leading to various biological effects. The presence of the amino group is particularly significant as it suggests potential roles in pharmacological contexts, including enzyme inhibition and receptor binding.

The mechanism of action involves the compound's ability to bind to specific molecular targets, altering their activity. This interaction can lead to modifications in signaling pathways, influencing cellular responses such as inflammation and cell viability. For instance, it has been observed that similar compounds can modulate pro-inflammatory pathways, suggesting a potential anti-inflammatory role for this compound .

Pharmacological Applications

- Anti-inflammatory Effects : Research indicates that compounds with structures similar to this compound exhibit significant anti-inflammatory properties. For example, studies have shown that certain derivatives can reduce the release of pro-inflammatory cytokines like TNF-α and IL-1β in microglial cells stimulated with lipopolysaccharides (LPS) .

- Neuroprotective Properties : In experimental models of neurodegeneration, such as Alzheimer's disease, this compound has demonstrated the ability to improve neuronal survival and decrease microglial activation. This suggests a potential therapeutic application in neurodegenerative conditions .

- Antiproliferative Activity : Some studies have explored the antiproliferative effects of related compounds on cancer cell lines. The ability to inhibit cell growth through specific receptor interactions positions these compounds as candidates for cancer therapy .

Study 1: Anti-inflammatory Effects in Microglial Cells

In a study assessing the effects of (R)-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride on mouse microglial N9 cells, pre-treatment with the compound resulted in a significant reduction in LPS-induced phosphorylation of ERK1/2. This indicated a decrease in pro-inflammatory mediator production, highlighting its potential use in treating neuroinflammatory conditions .

Study 2: Neuroprotection in Alzheimer's Disease Models

In another investigation involving APP/PS1 transgenic mice (a model for Alzheimer’s disease), systemic administration of the compound improved neuronal survival rates and reduced microglial density and plaque load. These findings support the hypothesis that FPR2 activation by this compound may represent a viable therapeutic strategy for Alzheimer's disease .

Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (R)-4-(1-Amino-2-methylpropyl)benzonitrile | Anti-inflammatory, neuroprotective | Receptor modulation |

| (S)-2-(1-Amino-2-methylpropyl)benzonitrile | Antiproliferative | Enzyme inhibition |

| 3-(1-Amino-2-methylpropyl)benzonitrile | Moderate anti-inflammatory | Cytokine release inhibition |

This table illustrates how variations in the structural configuration of similar compounds can lead to differing biological activities, emphasizing the importance of structural features in determining pharmacological effects .

Propiedades

IUPAC Name |

4-(2-amino-2-methylpropyl)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-11(2,13)7-9-3-5-10(8-12)6-4-9;/h3-6H,7,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUNSZDVVWPAIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)C#N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.